molecular formula C12H15Cl2N3 B7955751 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B7955751
M. Wt: 272.17 g/mol
InChI Key: KZOKRGVCKJDLMK-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-c]pyridine class, a bicyclic heterocycle featuring fused imidazole and pyridine rings. The phenyl substituent at the 4-position enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility. It is synthesized via condensation of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine with dimethoxymethane in hydrochloric acid, yielding 79.5% of a colorless powder with a melting point of 265–267°C . It serves as a precursor for histamine H3/H4 receptor ligands and other bioactive molecules .

Properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12;;/h1-5,8,11,13H,6-7H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOKRGVCKJDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalytic Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve alkylation yields but complicate purification. Aqueous-organic biphasic systems (H<sub>2</sub>O-IPA) enhance cyclization efficiency.

  • Catalysts : Lewis acids like FeCl<sub>3</sub> accelerate imine formation but risk over-oxidation.

Purification and Salt Formation

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the free base.

  • Salt Crystallization : Dihydrochloride salts crystallize preferentially from ethanol/ether mixtures, achieving >95% purity.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodKey AdvantageLimitationYield (%)
Pictet–SpenglerHigh regioselectivityRequires strong acids80–85
Reductive AminationMild conditionsMulti-step, lower yield60–65

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which can be further utilized in the synthesis of pharmacologically active compounds .

Scientific Research Applications

Pharmacological Applications

1. GABA Receptor Modulation
THIP is known for its ability to act as a selective agonist for the GABA_A receptor, particularly at the δ subunit. This property has made it a subject of interest in studying anxiety disorders and other neuropsychiatric conditions. Research has shown that THIP can enhance inhibitory neurotransmission, leading to anxiolytic effects without the sedative side effects commonly associated with benzodiazepines .

2. Anticonvulsant Activity
Studies indicate that THIP exhibits anticonvulsant properties. It has been evaluated in various animal models for its effectiveness in preventing seizures. The mechanism involves potentiation of GABAergic transmission, which is crucial for maintaining neuronal excitability and preventing hyperexcitability associated with seizures .

3. Neuroprotective Effects
Recent investigations suggest that THIP may have neuroprotective effects against excitotoxicity and oxidative stress. This is particularly relevant in conditions such as stroke and neurodegenerative diseases where GABAergic dysfunction plays a role. By modulating GABA_A receptors, THIP may help preserve neuronal integrity under pathological conditions .

Medicinal Chemistry Applications

1. Synthesis of Derivatives
THIP serves as a scaffold for the synthesis of various derivatives aimed at enhancing pharmacological properties or reducing side effects. For example, modifications to the phenyl group or the imidazo core can lead to compounds with improved selectivity or potency against specific receptor subtypes .

2. Structure-Activity Relationship (SAR) Studies
The compound is often utilized in SAR studies to understand how changes in its chemical structure affect biological activity. These studies are essential for developing new therapeutic agents targeting GABA_A receptors or related pathways .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anxiolytic effects in rodentsTHIP significantly reduced anxiety-like behavior in elevated plus maze tests.
Study 2 Investigate anticonvulsant propertiesDemonstrated efficacy in reducing seizure frequency in a pentylenetetrazol model.
Study 3 Assess neuroprotective effectsShowed potential in protecting neurons from glutamate-induced toxicity in vitro.

Mechanism of Action

The mechanism of action of 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Variations

Key analogs differ in substituents at the 4-position or modifications to the core heterocycle (Table 1):

Table 1: Structural Comparison of Imidazo[4,5-c]pyridine Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Applications References
4-Phenyl-... dihydrochloride (Target) Phenyl at 4-position C₁₁H₁₂N₄·2HCl 283.16* High melting point (265–267°C), H3/H4 ligands
4-Pyridin-3-yl-... dihydrate Pyridin-3-yl at 4-position C₁₀H₁₁N₅·2H₂O 269.26 95% purity, used in receptor studies
4-Pyridin-4-yl-... dihydrate Pyridin-4-yl at 4-position C₁₀H₁₁N₅·2H₂O 269.26 Structural analog for SAR studies
Methyl 4,5,6,7-tetrahydro-...-6-carboxylate Carboxylate ester at 6-position C₈H₁₃Cl₂N₃O₂ 254.11 Solubility enhancer, intermediate in drug synthesis
3-Methyl-... dihydrochloride Methyl at 3-position C₇H₁₂Cl₂N₃ 223.10 Discontinued, potential CNS applications

*Calculated based on core structure (C₆H₇N₃) + phenyl (C₆H₅) + 2HCl.

Physicochemical Properties

  • Melting Points : The target compound’s high melting point (265–267°C) reflects its crystalline hydrochloride salt form, compared to pyridinyl analogs (melting points unspecified but typically lower due to hydrate forms) .
  • Solubility : Dihydrochloride salts (e.g., target and 3-methyl analog) exhibit improved water solubility vs. neutral forms .
  • Purity : Commercial analogs (e.g., QZ-4960, QZ-6294) are ≥95% pure, indicating suitability for pharmacological screening .

Key Research Findings

  • SAR Insights : Pyridinyl substituents (e.g., 4-pyridin-4-yl) reduce lipophilicity compared to phenyl, altering receptor binding .
  • Salt Forms : Dihydrochloride salts enhance stability and bioavailability vs. free bases .
  • Synthetic Challenges : Steric hindrance at the 4-position complicates substitution reactions, necessitating optimized conditions (e.g., Pd catalysis for pyridinyl groups) .

Biological Activity

4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazopyridine class and has been studied for its inhibitory effects on various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C12H13N3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 4875-39-2

Research indicates that 4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine acts as an inhibitor of specific enzymes involved in bacterial and human pathways. One notable study highlighted its role as an inhibitor of glutaminyl cyclases (QC), particularly in the context of Porphyromonas gingivalis, a bacterium implicated in periodontal disease. The compound demonstrated comparable activity to known inhibitors but exhibited limited selectivity between bacterial and human enzymes .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Target Effect
Glutaminyl cyclase inhibitionPorphyromonas gingivalisPotent inhibition in nanomolar range
Potential anti-inflammatory effectsP2X7 receptorModulation of cell proliferation and death

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the tetrahydroimidazopyridine core can enhance inhibitory potency. For instance, the introduction of lipophilic moieties at specific positions significantly improved activity against PgQC. The optimal substitution pattern was found to be at the N5 position with a benzyl group, which increased potency by a factor of 60 compared to unmodified derivatives .

Case Studies and Research Findings

  • Inhibition of Porphyromonas gingivalis QC :
    • A study reported that tetrahydroimidazopyridines could serve as a scaffold for developing potent inhibitors against PgQC. The research emphasized that while these compounds showed promising activity, they lacked selectivity for bacterial over human enzymes, which could limit their therapeutic application in treating periodontitis .
  • P2X7 Receptor Modulation :
    • Another study explored the activation of P2X7 receptors, where compounds similar to 4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine were shown to mediate critical cellular processes such as proliferation and apoptosis. This suggests potential applications in neuroinflammatory conditions .

Future Directions

The ongoing optimization of the tetrahydroimidazopyridine scaffold holds promise for developing more selective inhibitors targeting bacterial glutaminyl cyclases without affecting human isoenzymes. Future research should focus on:

  • Enhancing selectivity profiles.
  • Evaluating the pharmacokinetics and toxicity.
  • Conducting in vivo studies to assess therapeutic efficacy.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must adhere to strict safety measures, including:

  • Personal Protective Equipment (PPE): Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods or gloveboxes for procedures generating toxic vapors (e.g., solvent reflux).
  • Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
  • Emergency Preparedness: Maintain access to Safety Data Sheets (SDS) and emergency shower/eyewash stations.

Q. What spectroscopic methods are recommended for structural characterization?

  • X-ray Crystallography: Resolve the 3D structure using single-crystal diffraction (e.g., as in imidazo[4,5-b]pyridine derivatives, where bond lengths and angles were validated with R-factors <0.05) .
  • NMR Spectroscopy: Analyze 1H^1H/13C^{13}C NMR to confirm proton environments and aromaticity. For dihydrochloride salts, note splitting patterns due to chloride counterions.
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months).
  • Light Sensitivity: Expose to UV/visible light and track photodegradation using UV-Vis spectroscopy.
  • Moisture Control: Use Karl Fischer titration to quantify water uptake in hygroscopic samples.

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

  • Reaction Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance solubility and reactivity.
  • Catalyst Selection: Evaluate palladium or copper catalysts for cross-coupling steps, as seen in imidazo[4,5-b]pyridine syntheses .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves: Perform assays at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Target Validation: Use CRISPR knockouts or siRNA silencing to confirm involvement of suspected molecular targets (e.g., kinases) .
  • Metabolite Profiling: Employ LC-MS to detect active metabolites that may contribute to off-target effects.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking: Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina to predict affinity and steric clashes.
  • QSAR Analysis: Corolate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
  • MD Simulations: Run 100 ns simulations to assess ligand-protein complex stability under physiological conditions.

Q. What experimental approaches validate the compound’s role in modulating enzymatic pathways?

  • Kinase Assays: Use ADP-Glo™ or radioactive 32P^{32}P-ATP assays to measure inhibition of ATP-binding kinases .
  • Western Blotting: Track downstream phosphorylation of signaling proteins (e.g., MAPK, PI3K/AKT).
  • Cellular Phenotyping: Apply high-content imaging to quantify apoptosis, proliferation, or cell cycle arrest in treated cell lines.

Q. Methodological Notes

  • Data Reproducibility: Include internal controls (e.g., reference inhibitors) in all assays.
  • Structural Analogues: Compare results with related scaffolds (e.g., pyrazolo[4,3-c]pyridines) to identify structure-activity relationships .
  • Ethical Compliance: Adhere to institutional guidelines for biological and chemical waste disposal .

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